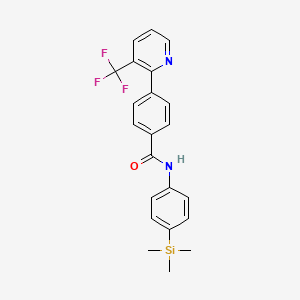![molecular formula C18H16F3N3O B10834321 7-Amino-2-propan-2-yl-3-[4-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B10834321.png)
7-Amino-2-propan-2-yl-3-[4-(trifluoromethyl)phenyl]quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PMID25666693-Compound-135 involves multiple steps, starting with the preparation of the quinazolinone core. The key steps include:
Formation of the Quinazolinone Core: This is typically achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Trifluoromethyl Group: This step involves the use of trifluoromethylating agents to introduce the trifluoromethyl group at the desired position on the phenyl ring.
Industrial Production Methods: Industrial production of PMID25666693-Compound-135 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: PMID25666693-Compound-135 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups on the quinazolinone core.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can have different pharmacological properties.
Scientific Research Applications
PMID25666693-Compound-135 has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications in the treatment of pain, inflammation, and other conditions.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of PMID25666693-Compound-135 involves its interaction with specific molecular targets, such as transient receptor potential cation channel subfamily V member 1 (TRPV1). The compound acts as a ligand-activated non-selective calcium permeant cation channel, mediating proton influx and intracellular acidosis in nociceptive neurons. This leads to the mediation of inflammatory pain and hyperalgesia .
Comparison with Similar Compounds
Capsaicin: Another TRPV1 agonist known for its pain-relieving properties.
CNTX-4975: A clinical trial drug for pain management.
DWP-05195: A phase 2 clinical trial drug for neuropathic pain.
Comparison: PMID25666693-Compound-135 is unique in its specific structural features, such as the trifluoromethyl group and the quinazolinone core, which contribute to its distinct pharmacological profile. Compared to similar compounds, it offers a different mechanism of action and potential therapeutic benefits.
Properties
Molecular Formula |
C18H16F3N3O |
|---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
7-amino-2-propan-2-yl-3-[4-(trifluoromethyl)phenyl]quinazolin-4-one |
InChI |
InChI=1S/C18H16F3N3O/c1-10(2)16-23-15-9-12(22)5-8-14(15)17(25)24(16)13-6-3-11(4-7-13)18(19,20)21/h3-10H,22H2,1-2H3 |
InChI Key |
BRVXMMDZSNVASE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C=CC(=C2)N)C(=O)N1C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-chloro-2-pyrrolidin-1-ylphenyl)methyl]-3-(3-oxo-4H-1,4-benzoxazin-8-yl)urea](/img/structure/B10834247.png)
![1-[(1R,3R)-3-(2-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea](/img/structure/B10834248.png)
![1-[[2-(Dimethylamino)-4-(trifluoromethyl)phenyl]methyl]-3-(2-oxo-1,3-dihydrobenzimidazol-4-yl)urea](/img/structure/B10834251.png)
![4-[3-chloro-5-[(1S)-1,2-dihydroxyethyl]pyridin-2-yl]-4-fluoro-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B10834257.png)

![1-(6-fluoro-3-methylisoquinolin-5-yl)-3-[(1R,3R)-3-(3-fluorophenyl)cyclopentyl]urea](/img/structure/B10834263.png)
![1-[3-(4-Chloro-3-fluorophenyl)phenyl]-3-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)urea](/img/structure/B10834269.png)
![1-[(4-Chloro-2-pyrrolidin-1-ylphenyl)methyl]-3-(2-oxo-1,3-dihydrobenzimidazol-4-yl)urea](/img/structure/B10834272.png)
![3-amino-N-[4-(7-hydroxy-8-methylidene-4-oxaspiro[2.5]octan-5-yl)pyridin-3-yl]-6-phenylpyrazine-2-carboxamide](/img/structure/B10834282.png)
![1-[(3-fluorophenyl)methyl]-N-(6-pyrrolidin-1-ylpyridin-3-yl)-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B10834289.png)
![5-[3-(Trifluoromethyl)phenyl]-N-[(R)-1-[4-(mesylamino)-3,5-difluorophenyl]ethyl]furan-2-carboxamide](/img/structure/B10834290.png)
![N-[4-(4,4a-dihydroxy-2,3,4,5,6,7,8,8a-octahydrochromen-2-yl)pyridin-3-yl]-3-amino-6-phenylpyrazine-2-carboxamide](/img/structure/B10834301.png)
![4-[3-chloro-5-(2,3-dihydroxypropyl)pyridin-2-yl]-N-[3-chloro-4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B10834316.png)
![1-[(4R)-2,2-diethyl-8-fluoro-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea](/img/structure/B10834317.png)
